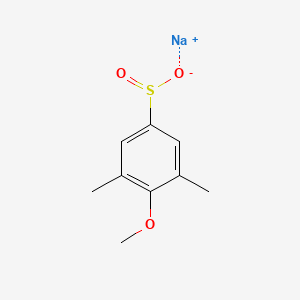![molecular formula C16H28N2O2 B13218557 2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13218557.png)
2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with a tert-butyl group and an oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment to the Cyclohexanol Core: The oxadiazole moiety is then linked to the cyclohexanol core via a suitable linker, often through alkylation or acylation reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the cyclohexanol core can undergo oxidation to form ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Various alkyl or aryl-substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It may modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of both the hydroxyl group and the oxadiazole ring in 2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol provides a unique combination of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H28N2O2 |
|---|---|
Molekulargewicht |
280.41 g/mol |
IUPAC-Name |
2-tert-butyl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H28N2O2/c1-11(2)14-17-13(20-18-14)10-16(19)9-7-6-8-12(16)15(3,4)5/h11-12,19H,6-10H2,1-5H3 |
InChI-Schlüssel |
SJJGJODWINHVJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NOC(=N1)CC2(CCCCC2C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


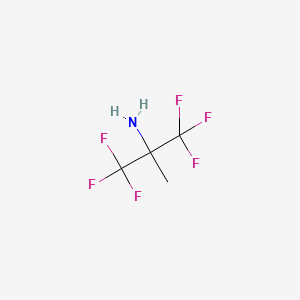
![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)
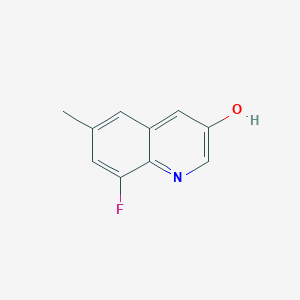

![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)

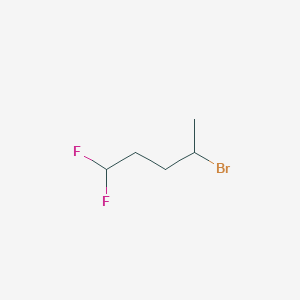
![(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B13218502.png)
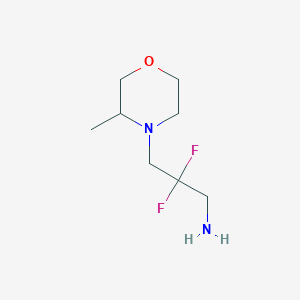
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)
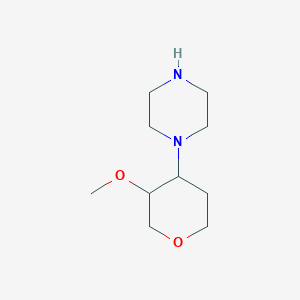
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13218518.png)

